

Technical Guide: ^{13}C NMR Data of 1-**iodo-2,3-dimethoxybenzene**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-*iodo-2,3-dimethoxybenzene***

Cat. No.: **B052624**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^{13}C Nuclear Magnetic Resonance (NMR) data for **1-*iodo-2,3-dimethoxybenzene***. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a high-quality predicted ^{13}C NMR dataset, supplemented by experimental data from closely related isomers for comparative analysis. A comprehensive experimental protocol for the acquisition of such data is also included.

Predicted ^{13}C NMR Data for **1-*iodo-2,3-dimethoxybenzene***

The following table summarizes the predicted ^{13}C NMR chemical shifts for **1-*iodo-2,3-dimethoxybenzene***. These values were generated using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference.

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (-I)	94.5
C2 (-OCH ₃)	152.8
C3 (-OCH ₃)	147.1
C4 (-H)	125.9
C5 (-H)	124.8
C6 (-H)	112.2
-OCH ₃ (at C2)	60.7
-OCH ₃ (at C3)	56.1

Note: These are predicted values and may differ slightly from experimental results.

Comparative Experimental ¹³C NMR Data of Isomers

For contextual validation of the predicted data, the following table presents experimental ¹³C NMR data for two isomers of **1-iodo-2,3-dimethoxybenzene**. The spectra for these compounds were recorded in deuterated chloroform (CDCl₃).[\[1\]](#)

Compound	Carbon Atom Assignment and Chemical Shift (ppm)
1-Iodo-2,4-dimethoxybenzene	C1: 74.8, C2: 161.4, C3: 99.3, C4: 158.9, C5: 107.0, C6: 139.2, OCH ₃ (at C2): 56.3, OCH ₃ (at C4): 55.5
4-Iodo-1,2-dimethoxybenzene	C1: 149.1, C2: 149.8, C3: 113.1, C4: 82.3, C5: 120.3, C6: 129.7, OCH ₃ (at C1): 56.1, OCH ₃ (at C2): 55.9

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for the acquisition of a ^{13}C NMR spectrum of a small organic molecule like **1-iodo-2,3-dimethoxybenzene**.

1. Sample Preparation:

- Dissolve 10-50 mg of the solid sample or 20-100 μL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone- d_6).
- The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.
- Transfer the solution to a 5 mm NMR tube.
- For quantitative measurements, ensure complete dissolution and homogeneity of the sample.

2. Spectrometer Setup and Calibration:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a homogeneous magnetic field.
- Tune and match the ^{13}C probe to the correct frequency.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.
- Pulse Width: A 30° pulse angle is often a good compromise to allow for faster repetition rates.^[2]
- Acquisition Time (AQ): Typically set to 1-2 seconds.^[2]

- Relaxation Delay (D1): A delay of 2 seconds is a common starting point. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary.[3]
- Number of Scans (NS): This will depend on the concentration of the sample. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.[2]
- Spectral Width (SW): A spectral width of 0 to 220 ppm is generally adequate for most organic molecules.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Integrate the peaks if quantitative information is desired (note: for standard ^{13}C NMR, integrals are not typically reliable unless specific quantitative parameters are used).
- Perform peak picking to identify the chemical shifts of the signals.

Visualizations

The following diagrams illustrate the structure of **1-iodo-2,3-dimethoxybenzene** and the logical relationship between its carbon atoms and their predicted ^{13}C NMR chemical shifts.

Caption: Structure of **1-iodo-2,3-dimethoxybenzene** with atom numbering.

[Click to download full resolution via product page](#)

Caption: Predicted ^{13}C NMR peak assignments for **1-iodo-2,3-dimethoxybenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Optimized Default ^{13}C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- To cite this document: BenchChem. [Technical Guide: ^{13}C NMR Data of 1-Iodo-2,3-dimethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052624#1-iodo-2-3-dimethoxybenzene-13c-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com